3-Iodo-1H-indazole
Overview
Description
3-Iodo-1H-indazole is a chemical compound with the molecular formula C7H5IN2 . It is a type of indazole, which is a bicyclic compound consisting of a benzene ring fused to a pyrazole ring . Indazoles are important building blocks for many bioactive natural products and commercially available drugs .
Synthesis Analysis
Indazole derivatives can be synthesized through various methods. A Pd-catalyzed cascade process for the direct synthesis of 3-substituted-1H-indazole has been reported . This involves the use of p-quinone methide (p-QM) and arylhydrazine through Pd-catalyzed double C–N bond formation via 1,6-conjugate addition . Another method involves the selective electrochemical synthesis of 1H-indazoles .Chemical Reactions Analysis
Indazole derivatives can undergo various chemical reactions. For instance, a C-3 functionalization of 1H-indazole through a catalytic Suzuki–Miyaura cross-coupling reaction has been reported . Another study described the selective electrochemical synthesis of 1H-indazoles and their N-oxides, followed by the subsequent C-H functionalization of the 1H-indazole N-oxides .Physical And Chemical Properties Analysis
3-Iodo-1H-indazole has a molecular weight of 244.03 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . Its exact mass and monoisotopic mass are 243.94975 g/mol . The topological polar surface area is 28.7 Ų .Scientific Research Applications
Synthesis of Novel Indazole Compounds
3-Iodo-1H-indazole serves as a critical precursor in the synthesis of new indazole compounds. For instance, novel 3-heteroaryl N-1-functionalized indazoles are synthesized using palladium cross-coupling reactions involving ethyl (3-iodo-1H-indazol-1-yl)acetate. This method allows for the efficient creation of a variety of indazole derivatives with potential applications in various fields, including medicinal chemistry (Fraile et al., 2011).
Development of Arylated Indazoles
3-Iodo-1H-indazole is instrumental in the development of arylated indazole structures, which are key motifs in pharmaceuticals. A notable method involves a Suzuki cross-coupling/deprotection/N-arylation sequence that starts from the 3-iodo-N-Boc indazole derivative, paving the way for the rapid creation of these structurally significant compounds (Salovich et al., 2010).
Building Blocks for Divergent Syntheses
3-Iodo-1H-indazole is a potent building block in divergent syntheses of indazoles. It enables the creation of novel indazole scaffolds, such as 7-iodo-1H-indazole, which are essential in the synthesis of various indazole-based structures (Cottyn et al., 2007).
Catalysis and Chemical Synthesis
The compound plays a significant role in catalysis, particularly in Pd(II)-catalyzed C-3 arylation of indazoles. This process addresses the challenge of poor reactivity at the C-3 position of indazoles, demonstrating the versatility and importance of 3-iodo-1H-indazole in facilitating complex chemical reactions (Ye et al., 2013).
Biomedical Research
In biomedical research, 3-iodo-1H-indazole derivatives show potential activity against neurological disorders like Parkinson's disease and Alzheimer's disease. They function by inhibiting various signaling pathways and enzyme activities, illustrating the compound's significance in the development of treatments for neurological conditions (Pal & Sahu, 2022).
Safety And Hazards
When handling 3-Iodo-1H-indazole, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation and remove all sources of ignition . In case of a spill or leak, personnel should be evacuated to safe areas .
Future Directions
While the future directions for 3-Iodo-1H-indazole specifically are not mentioned in the retrieved sources, indazole derivatives in general have gained considerable attention in the field of medicinal chemistry due to their versatile biological activities . Therefore, it is likely that future research will continue to explore the synthesis and potential applications of indazole derivatives, including 3-Iodo-1H-indazole.
properties
IUPAC Name |
3-iodo-2H-indazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5IN2/c8-7-5-3-1-2-4-6(5)9-10-7/h1-4H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDKYMMQGPNFWDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NN=C2C=C1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5IN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80448128 | |
Record name | 3-Iodo-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80448128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Iodo-1H-indazole | |
CAS RN |
66607-27-0 | |
Record name | 3-Iodo-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80448128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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